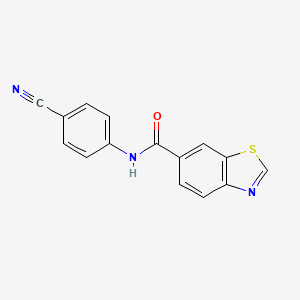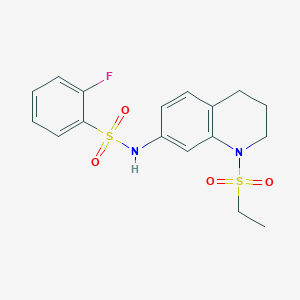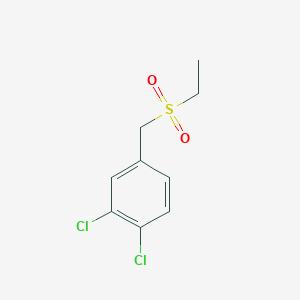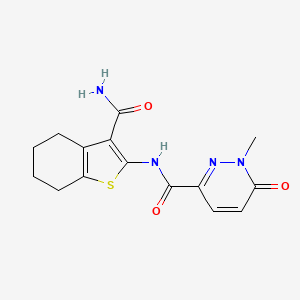![molecular formula C14H21N3O B7479104 N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it of interest to researchers in various fields.
作用機序
The mechanism of action of N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is not fully understood. It is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has been shown to increase the activity of the NMDA receptor, leading to enhanced synaptic plasticity and improved memory function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of the NMDA receptor, leading to enhanced synaptic plasticity and improved memory function. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been shown to have cardiovascular effects, including the ability to reduce blood pressure and improve blood flow.
実験室実験の利点と制限
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has also been extensively studied, and its effects are well-characterized. However, there are also limitations to using this compound in lab experiments. It is a relatively complex molecule, and its synthesis requires multiple steps, which can be time-consuming and costly. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various systems in the body. Finally, there is a need for more studies on the potential therapeutic applications of this compound in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion
This compound, or this compound, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been shown to have potential therapeutic applications in various diseases. Although there are limitations to using this compound in lab experiments, its well-characterized effects and established synthesis method make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis method for this compound has been well-established and is widely used in research labs. The first step in the synthesis of this compound involves the reaction of 2-cyanopyrazine with cyclopentylamine to form 1-cyclopentyl-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. This compound is then reacted with methyl iodide to form this compound, which is this compound.
科学的研究の応用
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it of interest to researchers in various fields. This compound has been used in studies on the central nervous system, cardiovascular system, and immune system. It has also been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-13-7-4-8-16(13)9-10-17(11)14(18)15-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOYBOHNPMTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Bromo-2-thienyl)-6-{4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B7479046.png)
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)

![1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B7479065.png)

![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)






![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)